molecular formula C14H13BrN6S2 B11047515 3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11047515
M. Wt: 409.3 g/mol
InChI Key: XKLITRATRLGAOS-UHFFFAOYSA-N
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Description

3-(5-BROMO-2-THIENYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of bromothiophene, pyrazole, and triazolothiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-THIENYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Bromothiophene Moiety: The bromothiophene unit can be synthesized via bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be constructed through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Construction of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-THIENYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiadiazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the sulfur atom.

Scientific Research Applications

3-(5-BROMO-2-THIENYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Used as a ligand for transition metals and in the synthesis of esters.

    5-Amino-1H-1,2,4-triazole: Utilized in the synthesis of various substituted propanamides.

Uniqueness

3-(5-BROMO-2-THIENYL)-6-(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of bromothiophene, pyrazole, and triazolothiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C14H13BrN6S2

Molecular Weight

409.3 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-6-(3-methyl-1-propylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13BrN6S2/c1-3-6-20-7-9(8(2)18-20)13-19-21-12(16-17-14(21)23-13)10-4-5-11(15)22-10/h4-5,7H,3,6H2,1-2H3

InChI Key

XKLITRATRLGAOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br

Origin of Product

United States

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